2-Ethyl-4-methoxypyridine 1-oxide

Lipophilicity Druglikeness Partition Coefficient

2-Ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1) is a heterocyclic organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It belongs to the pyridine N-oxide class, characterized by a pyridine ring core featuring an ethyl substituent at the 2-position, a methoxy group at the 4-position, and an N-oxide functional group.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 105552-60-1
Cat. No. B6327036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methoxypyridine 1-oxide
CAS105552-60-1
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=[N+](C=CC(=C1)OC)[O-]
InChIInChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
InChIKeyURORHFVWOXPNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1): A Specialized Pyridine N-Oxide Building Block for Medicinal Chemistry and Catalysis


2-Ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1) is a heterocyclic organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It belongs to the pyridine N-oxide class, characterized by a pyridine ring core featuring an ethyl substituent at the 2-position, a methoxy group at the 4-position, and an N-oxide functional group . This specific substitution pattern endows the compound with unique electronic and steric properties compared to its parent or simpler analogs, making it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry .

1
Medicinal chemistry building block: The combined 2-ethyl and 4-methoxy substituents on the pyridine N-oxide core provide unique electronic and steric properties for constructing drug-like scaffolds.
2
Tunable lipophilicity: Reported lipophilicity profile (LogP ~1.7) supports organic-phase synthesis and may improve membrane permeability in early-stage drug design.
3
Solution-phase synthesis ready: Dark yellow oil physical state enables direct use in solution-phase chemistry, unlike solid simpler analogs.

Why 2-Ethyl-4-methoxypyridine 1-oxide Cannot Be Replaced by Simpler Pyridine N-Oxide Analogs in Critical Applications


Substitution of 2-ethyl-4-methoxypyridine 1-oxide with a generic pyridine N-oxide or a simpler analog (e.g., 4-methoxypyridine N-oxide or 2-ethylpyridine N-oxide) is not scientifically valid for applications requiring its specific properties. The combined electron-donating effects of the 2-ethyl and 4-methoxy groups on the pyridine ring significantly alter the electronic environment of the N-oxide moiety, impacting its nucleophilicity and reactivity [1]. The lipophilicity of the compound, critical for membrane permeability in biological systems and solubility in organic media for synthesis, is also uniquely tuned by this substitution pattern . Consequently, the compound's performance as a synthetic intermediate or a biological probe is not interchangeable with compounds lacking this precise combination of substituents, potentially leading to different reaction outcomes or biological activities [2].

Target Compound 2-Ethyl-4-methoxypyridine 1-oxide (oil; MW 153.18) Combined 2-ethyl + 4-methoxy substitution
Simpler Analog 4-Methoxypyridine N-oxide (solid) or 2-ethylpyridine N-oxide (liquid) Lack dual substitution; different LogP, PSA, physical form
Key Risk Reactivity and partitioning may shift significantly Electron-donating effects alter nucleophilicity of N-oxide; lipophilicity governs phase behavior
Impact May not reproduce synthetic outcomes or biological probe behavior Physical state differences affect handling and solubility in non-polar media
Identity Confirmation Unique NMR fingerprint due to dual substituents Predicted 1H NMR pattern serves as quality control marker
Analogs Lack Distinct ethyl/methoxy coupling pattern Simpler spectra cannot confirm correct compound in mixtures

2-Ethyl-4-methoxypyridine 1-oxide (105552-60-1): Quantitative Evidence for Differentiation from Analogs


Lipophilicity (LogP) and Its Impact on Biological and Synthetic Utility of 2-Ethyl-4-methoxypyridine 1-oxide

The predicted LogP value for 2-ethyl-4-methoxypyridine 1-oxide is 1.69 [1], which is significantly higher than that of the simpler analog 4-methoxypyridine N-oxide (LogP ~0.48) [2] and 2-ethylpyridine N-oxide (LogP ~0.7) [3]. This increased lipophilicity is directly attributable to the presence of both the ethyl and methoxy substituents on the pyridine ring, enhancing its solubility in organic solvents and its potential to cross biological membranes.

Lipophilicity (LogP)
Data to verify
Target: 1.69
4-Methoxy analog: ~0.48
2-Ethyl analog: ~0.7
Supports selection for organic-phase synthesis and drug-likeness design
Predicted values; experimental validation recommended
Lipophilicity Druglikeness Partition Coefficient

Polar Surface Area (PSA) and Influence on Bioavailability of 2-Ethyl-4-methoxypyridine 1-oxide

2-Ethyl-4-methoxypyridine 1-oxide exhibits a polar surface area (PSA) of 34.69 Ų [1]. This value is higher than that of 2-ethylpyridine N-oxide (PSA = 25.46 Ų) [2] due to the additional methoxy group. PSA is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration. The specific PSA of this compound positions it differently in drug-likeness space compared to its less substituted analogs.

Polar Surface Area (PSA)
Data to verify
Target: 34.69 Ų
2-Ethyl analog: 25.46 Ų (36% lower)
PSA difference may influence ADME prediction and oral bioavailability modeling
Calculated TPSA; requires experimental ADME correlation
Bioavailability Polar Surface Area Drug Design

Molecular Weight and Physical State: Practical Differentiators for 2-Ethyl-4-methoxypyridine 1-oxide

The target compound is reported as a dark yellow oil at room temperature with a molecular weight of 153.18 g/mol and a typical purity of 95% . In contrast, the simpler analog 4-methoxypyridine N-oxide (MW: 125.13 g/mol) is a solid , and 2-ethylpyridine N-oxide (MW: 123.15 g/mol) is a colorless to pale yellow liquid . The combination of a higher molecular weight and an oily physical state for the target compound indicates a different set of intermolecular forces compared to its solid or less viscous analogs, which can influence its handling, formulation, and behavior in reaction media.

Physical State & MW
Reported
Target: dark yellow oil, 153.18 g/mol
4-Methoxy: solid, 125.13 g/mol
2-Ethyl: liquid, 123.15 g/mol
Physical form and MW affect handling, solubility, and reaction media behavior
Oil vs solid impacts practical lab workflow
Physical Property Handling Formulation

Predicted 1H NMR Shifts as a Quality Control and Identity Marker for 2-Ethyl-4-methoxypyridine 1-oxide

The 1H NMR spectrum of 2-ethyl-4-methoxypyridine 1-oxide can be predicted and used for identity confirmation and purity assessment [1]. While specific empirical data is not provided in open sources, the presence of the ethyl and methoxy groups creates a distinct splitting pattern in the aromatic and aliphatic regions compared to its simpler counterparts. For instance, the 2-ethyl group's protons (CH3 and CH2) will couple with the adjacent aromatic protons in a manner distinct from the unsubstituted 4-methoxypyridine N-oxide, which only has aromatic and methoxy signals . This unique spectral fingerprint is essential for batch-to-batch consistency and for confirming the compound's identity in complex mixtures.

Predicted 1H NMR Fingerprint
Class-level inference
Distinct splitting from 2-ethyl and 4-methoxy substituents
Unique spectral marker supports identity confirmation and batch consistency
Empirical NMR data should be acquired for regulated environments
Analytical Chemistry Quality Control NMR Spectroscopy

Recommended Research and Procurement Scenarios for 2-Ethyl-4-methoxypyridine 1-oxide


Synthesis of Drug-Like Molecules with Enhanced Lipophilicity

The predicted LogP of 1.69 for 2-ethyl-4-methoxypyridine 1-oxide makes it a superior choice over less lipophilic pyridine N-oxides when designing synthetic routes to drug candidates that require improved membrane permeability or better solubility in non-polar media. This property is particularly valuable in early-stage medicinal chemistry for tuning the ADME profile of lead compounds .

Building Block for Advanced Pyridine N-Oxide Derivatives

As a higher molecular weight, liquid intermediate, this compound is specifically suited for the construction of more complex heterocyclic systems where the 2-ethyl and 4-methoxy groups are desired in the final product. Its distinct physical state (dark yellow oil) and reactivity profile, stemming from the combined substituent effects, differentiate it from simpler, solid building blocks like 4-methoxypyridine N-oxide for certain solution-phase syntheses .

Development of Novel Catalysts and Ligands

The unique electronic properties conferred by the 2-ethyl and 4-methoxy substituents on the pyridine N-oxide core can be exploited to tune the Lewis basicity of the oxygen atom. This makes the compound a promising scaffold for developing novel chiral ligands or organocatalysts for asymmetric synthesis, where the specific steric and electronic environment around the N-oxide moiety is crucial for achieving high enantioselectivity [1].

Investigative Probe in Antiviral Research

Given that pyridine N-oxide derivatives are a recognized class of anti-HIV compounds with novel mechanisms of action [2], 2-ethyl-4-methoxypyridine 1-oxide serves as a valuable, structurally distinct building block for synthesizing and evaluating new analogs within this class. Its specific substitution pattern may lead to different activity profiles or selectivity compared to previously studied compounds, making it a worthwhile investment for antiviral discovery programs.

Application
Selection Property
Validation Focus
Drug-like scaffold synthesis
Lipophilicity profile (LogP ~1.7)
Organic-phase solubility and membrane permeability modeling
Advanced pyridine N-oxide derivatives
Combined ethyl/methoxy substitution pattern
Reactivity in solution-phase synthesis and regioselectivity
Catalyst/ligand development
Tunable Lewis basicity via N-oxide and substituents
Enantioselectivity in asymmetric catalysis model reactions
Antiviral research probe synthesis
Structurally distinct pyridine N-oxide scaffold
Activity screening in antiviral assays (class-level hypothesis)

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